molecular formula C6H8Br2O B8309318 3-(2,2-Dibromovinyl)-3-methyloxetane

3-(2,2-Dibromovinyl)-3-methyloxetane

Cat. No.: B8309318
M. Wt: 255.93 g/mol
InChI Key: BYHNAGFHJZKSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2-Dibromovinyl)-3-methyloxetane is a brominated oxetane derivative characterized by a four-membered oxetane ring substituted with a methyl group and a 2,2-dibromovinyl moiety. For instance, brominated oxetanes such as 3-[(bromoalkoxy)methyl]-3-methyloxetane derivatives () are used in liquid crystalline polymers, suggesting analogous applications for the dibromovinyl variant .

Properties

Molecular Formula

C6H8Br2O

Molecular Weight

255.93 g/mol

IUPAC Name

3-(2,2-dibromoethenyl)-3-methyloxetane

InChI

InChI=1S/C6H8Br2O/c1-6(2-5(7)8)3-9-4-6/h2H,3-4H2,1H3

InChI Key

BYHNAGFHJZKSPY-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)C=C(Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The dibromovinyl group enhances electrophilicity compared to single-bromine substituents (e.g., bromomethyl or bromoalkoxy), enabling participation in radical or nucleophilic addition reactions .
  • Thermal Stability : Bromoalkoxy-substituted oxetanes () exhibit stability up to 200°C, whereas dibromovinyl groups may lower decomposition temperatures due to the labile C-Br bonds .
  • NMR Signatures : For 3-ethyl-3-hydroxymethyloxetane, hydroxyl protons resonate at δ 3.74 ppm, while methyl groups appear at δ 0.78 ppm (). In contrast, the dibromovinyl group would likely show deshielded vinyl proton signals (δ 5.5–6.5 ppm) and absence of hydroxyl peaks .

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